Lsd1-IN-22

LSD1/KDM1A Enzyme inhibition Biochemical assay

LSD1-IN-22 (CAS 2821068-05-5) is a cyclopropylamine-based small molecule that acts as a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that specifically removes mono- and dimethyl groups from histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), playing a critical role in transcriptional regulation and epigenetic silencing.

Molecular Formula C9H8BrF2N
Molecular Weight 248.07 g/mol
Cat. No. B12397650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-22
Molecular FormulaC9H8BrF2N
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC(=C(C=C2F)Br)F
InChIInChI=1S/C9H8BrF2N/c10-6-3-7(11)4(1-8(6)12)5-2-9(5)13/h1,3,5,9H,2,13H2/t5-,9+/m0/s1
InChIKeySGUWSJVKVPNXAI-SSDLBLMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LSD1-IN-22: A Potent Tranylcypromine-Derived LSD1/KDM1A Inhibitor for Epigenetic and Cancer Research


LSD1-IN-22 (CAS 2821068-05-5) is a cyclopropylamine-based small molecule that acts as a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that specifically removes mono- and dimethyl groups from histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), playing a critical role in transcriptional regulation and epigenetic silencing [1]. LSD1 is overexpressed in numerous cancer types, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, making it a validated therapeutic target [2]. LSD1-IN-22 belongs to the tranylcypromine (TCP) scaffold class—the same class as clinical candidates GSK2879552 and ORY-1001 (iadademstat)—and is characterized by a bromo-difluorophenyl substituent on the cyclopropane ring that confers enhanced binding affinity and cellular activity .

Why LSD1-IN-22 Cannot Be Simply Replaced by Other LSD1 Inhibitors: Key Differentiating Evidence


LSD1 inhibitors exhibit substantial structural and pharmacological diversity, rendering them non-interchangeable in research settings. LSD1-IN-22 is an irreversible TCP-derivative that forms a covalent adduct with the FAD cofactor in the LSD1 active site, a mechanism shared by clinical candidates like GSK2879552 and ORY-1001 but distinct from reversible inhibitors such as CC-90011 (pulrodemstat) [1]. However, the halogen substitution pattern on the phenyl ring (4-bromo-2,5-difluoro) of LSD1-IN-22 confers a distinct biochemical profile, including a Ki of 98 nM and a unique cellular anti-proliferative signature with differential potency across leukemic cell lines . Furthermore, critical data gaps exist regarding the selectivity profile of LSD1-IN-22 against MAO-A/MAO-B, precluding direct substitution with well-characterized selective inhibitors like OG-L002 or S2101 [2]. Researchers must therefore treat LSD1-IN-22 as a distinct chemical probe with defined—and limited—characterization.

LSD1-IN-22 Product-Specific Quantitative Evidence Guide: Comparator Analysis for Informed Procurement


Enzymatic Potency (Ki): LSD1-IN-22 Demonstrates Moderate Sub-100 nM Affinity Relative to Clinical-Grade LSD1 Inhibitors

LSD1-IN-22 exhibits an enzymatic inhibition constant (Ki) of 98 nM against purified LSD1 . While this value confirms potent target engagement, it is significantly higher (less potent) than the sub-nanomolar affinity of the reversible clinical candidate CC-90011 (IC50 = 0.25 nM) and the irreversible clinical inhibitor ORY-1001 (IC50 = 18 nM) . LSD1-IN-22 is approximately 5-fold less potent than ORY-1001 and over 300-fold less potent than CC-90011. Conversely, it is considerably more potent than the early-generation tool compound S2101 (Ki = 610 nM) and tranylcypromine (TCP) itself (IC50 = 184 µM, Ki = 100 µM) . This places LSD1-IN-22 in an intermediate potency bracket within the TCP-derived inhibitor landscape—suitable for cellular studies requiring moderate target coverage but not for ultra-high potency applications.

LSD1/KDM1A Enzyme inhibition Biochemical assay

Anti-Proliferative Activity: LSD1-IN-22 Exhibits Distinct Cellular Potency in T-Cell Leukemia and Lymphoma Models

LSD1-IN-22 inhibits proliferation of CCRF-CEM (T-cell acute lymphoblastic leukemia) and Jurkat (T-cell leukemia) cells with IC50 values of 23 ± 0.8 µM and 26 ± 1.7 µM, respectively, after 72 hours of treatment . Notably, it demonstrates enhanced activity against hERG-expressing cells (IC50 = 7.7 ± 1.3 µM), suggesting potential cell-type specific effects . In contrast, the clinical inhibitor GSK2879552 exhibits potent anti-proliferative effects in AML cell lines at nanomolar concentrations (EC50 = 2–240 nM) , while CC-90011 shows strong anti-proliferative action in Kasumi-1 AML cells with an EC50 of 2 nM . LSD1-IN-22's micromolar cellular potency is more than 1000-fold weaker than these clinical candidates, indicating it may serve as a less potent alternative for specific research contexts.

Cancer cell proliferation Leukemia Cellular assay

Selectivity Profile: Critical Data Gaps for MAO-A/MAO-B Off-Target Activity

A comprehensive selectivity profile for LSD1-IN-22 against monoamine oxidases (MAO-A and MAO-B) has not been reported in available vendor datasheets or primary literature. This represents a critical knowledge gap, as TCP-based LSD1 inhibitors typically exhibit varying degrees of MAO inhibition due to their structural similarity to the MAO inhibitor tranylcypromine [1]. For example, OG-L002 demonstrates 69-fold and 36-fold selectivity for LSD1 over MAO-A and MAO-B, respectively (LSD1 IC50 = 20 nM; MAO-A IC50 = 1.38 µM; MAO-B IC50 = 0.72 µM) [2]. Similarly, S2101 shows substantial selectivity with Ki values of 0.61 µM (LSD1), 110 µM (MAO-A), and 17 µM (MAO-B) . In the absence of comparable selectivity data for LSD1-IN-22, researchers cannot confidently attribute observed cellular phenotypes solely to LSD1 inhibition and must consider potential MAO-mediated off-target effects.

Target selectivity MAO inhibition Off-target effects

Structural and Physicochemical Differentiation: Distinct Halogenation Pattern Compared to TCP Analogs

LSD1-IN-22 (C9H8BrF2N; MW = 248.07) features a (1R,2S)-2-(4-bromo-2,5-difluorophenyl)cyclopropan-1-amine core structure . This specific halogenation pattern (bromo at C4, difluoro at C2 and C5) distinguishes it from other TCP derivatives. For example, S2101 (also a 2-PCPA derivative) is described simply as a 2-PCPA analog without this specific halogenation motif . GSK2879552 contains a different substitution pattern optimized for clinical development [1]. The bromo-difluorophenyl group may influence lipophilicity (logP), membrane permeability, and metabolic stability, though these parameters have not been explicitly reported for LSD1-IN-22. The molecular weight (248.07 g/mol) is consistent with other TCP-based inhibitors, suggesting comparable solubility and formulation characteristics .

Chemical structure Physicochemical properties Medicinal chemistry

Recommended Research and Industrial Application Scenarios for LSD1-IN-22


T-Cell Leukemia and Lymphoma Cellular Proliferation Studies (CCRF-CEM, Jurkat Models)

LSD1-IN-22 is most directly applicable to in vitro proliferation studies using T-cell leukemia (Jurkat) and T-cell acute lymphoblastic leukemia (CCRF-CEM) cell lines, where it exhibits defined IC50 values of 23–26 µM after 72 hours of treatment . This specific cellular activity profile makes it a useful tool for investigating LSD1 dependency in T-cell malignancies, particularly when used in parallel with clinical-stage inhibitors like GSK2879552 or ORY-1001 to compare potency ranges and mechanistic outcomes. Researchers should note that effective concentrations are in the micromolar range, requiring careful experimental design for dose-response curves (e.g., 0–50 µM as per vendor-reported assay conditions ).

TCP-Derivative SAR and Medicinal Chemistry Benchmarking

The distinct 4-bromo-2,5-difluorophenyl substitution pattern of LSD1-IN-22 makes it a valuable reference compound for structure-activity relationship (SAR) studies focused on TCP-based LSD1 inhibitors. It can serve as a comparator scaffold for evaluating the impact of halogen substitutions on LSD1 binding affinity, cellular permeability, and off-target liability. When paired with structurally characterized analogs like S2101 or unsubstituted TCP, LSD1-IN-22 enables systematic analysis of how specific halogen modifications influence inhibitor properties. This scenario is particularly relevant for academic medicinal chemistry groups and early-stage drug discovery programs optimizing TCP-derived LSD1 inhibitors.

Epigenetic Mechanism Studies Requiring Irreversible LSD1 Inhibition with Moderate Potency

For researchers studying LSD1-mediated histone demethylation dynamics and downstream transcriptional effects, LSD1-IN-22 offers an irreversible mechanism of action (inferred from its TCP scaffold class) with a defined Ki of 98 nM . This irreversible binding may provide sustained target suppression that is advantageous for washout experiments or long-term cellular differentiation studies. However, users must be aware of the critical selectivity data gap regarding MAO-A/MAO-B inhibition [1] and should include appropriate controls (e.g., MAO-specific inhibitors) or orthogonal validation methods (e.g., genetic knockdown, rescue experiments) to confirm LSD1-specific phenotypes. This compound is best suited for exploratory research where the primary objective is to establish preliminary LSD1-dependency before transitioning to more selective clinical inhibitors.

Academic Procurement for Preliminary Cancer Cell Line Screening Panels

Given the limited and vendor-sourced characterization of LSD1-IN-22 , this compound is most appropriately positioned for academic laboratories conducting preliminary, broad-panel cancer cell line screening to identify LSD1-sensitive tumor types. Its moderate biochemical potency (Ki = 98 nM) and micromolar cellular activity may allow detection of LSD1-dependent growth inhibition across a wider dynamic range compared to ultra-potent clinical inhibitors that saturate target engagement at low concentrations. Procurement of LSD1-IN-22 is recommended for hypothesis-generating experiments rather than definitive mechanistic conclusions or translational studies requiring well-validated clinical candidates with comprehensive pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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